Biotin-Polyethylene Glycol 9-Amino (Biotin-PEG9-amine) is a bioconjugate that combines biotin, a water-soluble vitamin, with polyethylene glycol (PEG), a polymer known for its biocompatibility and ability to enhance the solubility of drugs. This compound is classified as a PEGylated biotin derivative, which is primarily utilized in biochemical and pharmaceutical applications due to its ability to improve the pharmacokinetics and bioavailability of therapeutic agents.
Biotin-PEG9-amine is synthesized through chemical reactions involving biotin and polyethylene glycol. The preparation methods typically involve coupling reactions that link biotin to a PEG chain, enhancing the properties of both components.
Biotin-PEG9-amine falls under the category of bioconjugates, specifically those used in drug delivery systems and protein labeling. It is classified as a PEGylated compound, which is crucial for applications in biotechnology and medicine.
The synthesis of Biotin-PEG9-amine generally involves several steps:
Biotin-PEG9-amine consists of a biotin moiety linked to a nine-unit polyethylene glycol chain via an amine group. The general structure can be represented as follows:
The molecular formula for Biotin-PEG9-amine can be derived from its components:
The synthesis of Biotin-PEG9-amine typically involves:
The reaction conditions are critical:
The mechanism by which Biotin-PEG9-amine operates involves:
Biotin-PEG9-amine is typically a white to off-white solid or powder at room temperature. It is soluble in water due to the hydrophilic nature of both biotin and polyethylene glycol.
Key chemical properties include:
Relevant data may include:
Biotin-PEG9-amine has significant scientific uses including:
Biotin-PEG9-amine (C₃₀H₅₈N₄O₁₁S, MW 682.87) features a primary amine group (-NH₂) at one terminus of its polyethylene glycol (PEG) chain and a biotin group at the other, enabling versatile conjugation chemistry. The amine terminus undergoes nucleophilic substitution reactions with N-hydroxysuccinimide (NHS) esters, forming stable amide bonds essential for bioconjugation applications. This reaction proceeds efficiently under mild aqueous conditions (pH 7.0-8.5) at 4-25°C, preserving the structural and functional integrity of sensitive biomolecules [1] [7].
The conjugation mechanism involves the deprotonated amine group attacking the electrophilic carbonyl carbon of NHS-esters, displacing the NHS leaving group. Reaction efficiency depends critically on maintaining alkaline conditions to ensure amine nucleophilicity while avoiding protein denaturation. Dichloromethane (DCM) and dimethylformamide (DMF) serve as optimal solvents for initial PEG activation steps, while phosphate-buffered saline (PBS) facilitates subsequent bioconjugation reactions [1]. Purification typically employs dialysis (MWCO 3.5-10 kDa) or size-exclusion chromatography to remove unreacted crosslinkers and hydrolysis byproducts, with reaction progress monitored by MALDI-TOF mass spectrometry to verify molecular weight shifts [1] [3].
Table 1: Reaction Parameters for NHS-Ester Mediated Bioconjugation
Parameter | Optimal Conditions | Impact on Conjugation Efficiency |
---|---|---|
pH Range | 7.4 - 8.2 | <7.4: Reduced amine nucleophilicity; >8.5: NHS ester hydrolysis accelerated |
Temperature | 4°C (long reaction) or 25°C (rapid) | Higher temperatures accelerate reaction but may degrade proteins |
Biotin-PEG9-amine:NHS Molar Ratio | 1:1.2 - 1:1.5 | Excess NHS-ester ensures complete amine conversion |
Reaction Time | 2-4 hours | Incomplete at <1h; Byproduct accumulation at >6h |
Solvent System | PBS with <10% organic co-solvent | High organic content may precipitate biomolecules |
Ligand density optimization balances receptor engagement and steric interference across applications. For biotinylated proteins, the molar ratio of Biotin-PEG9-amine to protein during conjugation directly determines ligand valency. Single-point attachment (1:1 molar ratio) preserves protein function but may yield insufficient avidity, while high-density modifications (≥5:1) enhance binding avidity through multivalent effects but risk functional impairment and aggregation [3] [5].
In cellular uptake studies using A549 lung carcinoma cells, bovine serum albumin (BSA) conjugated with Biotin-PEG9-amine at a 5:1 molar ratio exhibited 2.3-fold greater internalization than unmodified BSA, leveraging overexpressed biotin receptors. However, increasing the ratio to 10:1 reduced uptake by 40% due to steric shielding of biotin moieties. Contrastingly, cationic proteins like lysozyme showed reduced cellular internalization at all modification ratios due to charge neutralization, highlighting the profound influence of protein characteristics [3]. Ligand spatial orientation further impacts binding efficiency; PEG spacers enable biotin to adopt favorable conformations for receptor engagement. MALDI-TOF analysis confirmed controlled biotin valency by monitoring mass shifts (e.g., +682 Da per Biotin-PEG9-amine addition) [3] [5].
Table 2: Influence of Modification Ratio on Functional Outcomes
Protein Carrier | Biotin-PEG9-amine:Protein Ratio | Cellular Uptake (vs. Unmodified) | Functional Consequence |
---|---|---|---|
Anionic BSA | 0:1 (Control) | 1.0x | Baseline diffusion-mediated uptake |
Anionic BSA | 5:1 | 2.3x | Optimal receptor clustering & avidity |
Anionic BSA | 10:1 | 0.6x | Steric hindrance of biotin receptors |
Cationic Lysozyme | 1:1 | 0.7x | Charge neutralization reducing adsorption |
Cationic Lysozyme | 5:1 | 0.4x | Severe charge masking & functional loss |
PEG chain length critically influences the hydrodynamic radius, steric shielding, and biological interactions of biotin conjugates. Biotin-PEG9-amine (9 ethylene oxide units, MW 682.87) provides a 3.5-4.0 nm spacer, while longer variants like PEG11 extend beyond 5 nm. Shorter spacers (PEG9) offer compact architectures with minimal hydrodynamic volume increases (20-30% vs. unmodified ligands), beneficial for penetration into dense tissues. In 3D A549/fibroblast spheroid models, PEG9-conjugated BSA achieved 85% penetration depth of unmodified BSA, whereas PEG24-conjugates reached only 45% due to size exclusion effects [3] [5] [10].
Conjugation efficiency inversely correlates with PEG length due to steric hindrance during chemical reactions. NHS-ester coupling yields for Biotin-PEG9-amine typically exceed 90% under optimized conditions, while PEG11 derivatives exhibit 70-75% yields due to reduced collision efficiency between reactive termini. Additionally, longer chains increase hydrophilicity, potentially requiring co-solvents like DMSO (≤10%) to maintain reagent solubility during synthesis. Biotin-PEG8-amine (C₂₈H₅₄N₄O₁₀S, MW 638.81) and Biotin-PEG9-amine demonstrate comparable tissue penetration, but PEG11 constructs show superior avoidance of non-specific interactions in serum-rich environments due to enhanced stealth properties [5] [10].
Table 3: Structural and Functional Attributes by PEG Length
Attribute | Biotin-PEG8-amine | Biotin-PEG9-amine | Biotin-PEG11 Derivatives |
---|---|---|---|
Molecular Weight | 638.81 | 682.87 | ~750-800 |
Hydrodynamic Radius | 3.2-3.7 nm | 3.5-4.0 nm | 4.8-5.3 nm |
Conjugation Yield | 90-95% | 85-90% | 70-75% |
Spheroid Penetration | 80% of unmodified BSA | 85% of unmodified BSA | 60% of unmodified BSA |
Serum Half-Life* | 2.8x unmodified | 3.2x unmodified | 4.5x unmodified |
*Relative extension in in vivo models
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2